Olanzapine-d3

説明

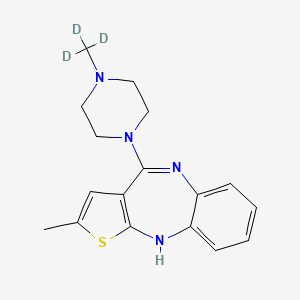

Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662160 |

Source

|

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786686-79-1 |

Source

|

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of Olanzapine-d3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Olanzapine-d3, a deuterated analog of the atypical antipsychotic drug Olanzapine. This stable isotope-labeled compound is an essential tool for researchers, particularly as an internal standard in quantitative bioanalytical assays, such as pharmacokinetic and metabolic studies. This document provides detailed experimental protocols, quantitative data, and visual workflows to support its application in a research setting.

Synthesis of Olanzapine-d3

The synthesis of Olanzapine-d3 is most commonly achieved through the N-methylation of its precursor, N-desmethylolanzapine, using a deuterated methylating agent. This method offers a direct and efficient route to introduce the deuterium label at a specific and stable position on the molecule.

Synthetic Pathway

The reaction proceeds via a nucleophilic substitution where the secondary amine of the piperazine ring on N-desmethylolanzapine attacks the deuterated methyl group of the methylating agent, typically deuterated methyl iodide (CD3I).

Experimental Protocol: Synthesis of Olanzapine-d3

This protocol is adapted from established methods for the synthesis of Olanzapine.[1]

Materials:

-

N-desmethylolanzapine

-

Deuterated methyl iodide (CD3I)

-

Potassium carbonate (K2CO3)

-

Methanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve N-desmethylolanzapine (1 equivalent) in methanol.

-

Add potassium carbonate (3 equivalents) to the solution.

-

While stirring, add deuterated methyl iodide (1 equivalent) to the mixture.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, add distilled water to the reaction mixture.

-

Cool the mixture in an ice bath to precipitate the crude Olanzapine-d3.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the crude product under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of Olanzapine-d3, based on the synthesis of its non-deuterated analog.[2]

| Parameter | Value |

| Reactants | |

| N-desmethylolanzapine | 1 equivalent |

| Deuterated Methyl Iodide (CD3I) | 1 equivalent |

| Potassium Carbonate (K2CO3) | 3 equivalents |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 8 hours |

| Product | |

| Expected Yield | ~75% |

| Expected Purity (crude) | >95% (by HPLC) |

Purification of Olanzapine-d3

Purification of the crude Olanzapine-d3 is crucial to remove unreacted starting materials, by-products, and other impurities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an effective method for obtaining high-purity Olanzapine-d3 for research use.

Purification Workflow

The purification process involves dissolving the crude product, separating it on a preparative HPLC column, collecting the fraction containing Olanzapine-d3, and then removing the solvent to obtain the pure compound.

Experimental Protocol: Preparative HPLC Purification

This protocol provides a general framework for the purification of Olanzapine-d3. Optimization of the mobile phase and gradient may be required.[3][4]

Materials and Equipment:

-

Crude Olanzapine-d3

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Prepare the mobile phase:

-

Mobile Phase A: 0.2 M ammonium acetate in water (pH adjusted to 4.5).

-

Mobile Phase B: Acetonitrile.

-

-

Dissolve the crude Olanzapine-d3 in a minimal amount of the initial mobile phase composition.

-

Set up the preparative HPLC system with a suitable C18 column.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the dissolved crude product onto the column.

-

Run a gradient elution to separate the components. A typical gradient might be from 20% to 80% Mobile Phase B over 30 minutes.

-

Monitor the elution profile using a UV detector at 254 nm.

-

Collect the fraction corresponding to the Olanzapine-d3 peak.

-

Combine the collected fractions and remove the solvent using a rotary evaporator.

-

Dry the purified Olanzapine-d3 under high vacuum.

Purity and Characterization Data

The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR.

| Parameter | Specification |

| Purity (by analytical HPLC) | >99% |

| Mass Spectrometry | |

| Expected [M+H]+ | m/z 316.2 |

| Nuclear Magnetic Resonance (NMR) | |

| 1H NMR | Consistent with Olanzapine structure, with absence of N-methyl proton signal and presence of appropriate aromatic and aliphatic protons. |

| 2H NMR | Signal corresponding to the deuterated methyl group. |

Application in Research: Pharmacokinetic Studies

Olanzapine-d3 is widely used as an internal standard for the quantification of Olanzapine in biological matrices (e.g., plasma, serum) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

LC-MS/MS Analysis Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study using Olanzapine-d3 as an internal standard.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a general procedure for the analysis of Olanzapine in plasma samples.

Materials and Equipment:

-

Plasma samples

-

Olanzapine-d3 internal standard solution

-

Acetonitrile

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of Olanzapine-d3 internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatography:

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate Olanzapine from endogenous interferences.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the transitions specified in the table below.

-

-

Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Olanzapine | 313.1 | 256.1 |

| Olanzapine-d3 (Internal Standard) | 316.1 | 256.1 |

This comprehensive guide provides the necessary information for the synthesis, purification, and application of Olanzapine-d3 in a research context. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of drug development and analysis.

References

- 1. WO2004000847A1 - A process for the preparation of olanzapine and an intermediate therefor - Google Patents [patents.google.com]

- 2. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]

- 3. akjournals.com [akjournals.com]

- 4. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Characteristics of Deuterated Olanzapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of deuterated olanzapine. Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed to alter the pharmacokinetic properties of a drug, potentially leading to an improved therapeutic profile. This document collates available data on the physicochemical properties, synthesis, and analytical characterization of deuterated olanzapine, alongside relevant experimental protocols and a discussion of its pharmacological context. While comprehensive comparative data between deuterated and non-deuterated olanzapine is limited in publicly available literature, this guide synthesizes the existing information to serve as a valuable resource for researchers and developers in the pharmaceutical sciences.

Introduction

Olanzapine, a thienobenzodiazepine derivative, is a cornerstone in the management of psychotic disorders. Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] As with many pharmaceuticals, olanzapine undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6.[2] This metabolism can lead to variability in patient response and potential side effects.

Deuteration of pharmaceuticals is a promising approach to modify a drug's metabolic profile. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3] Consequently, deuterated compounds may exhibit a longer half-life, reduced metabolic clearance, and potentially an altered side-effect profile. Several deuterated drugs have been developed and one has received regulatory approval, demonstrating the clinical viability of this strategy.[4]

This guide focuses on the physical and chemical characteristics of deuterated olanzapine, providing a foundation for further research and development in this area.

Physicochemical Properties

General Properties

The following table outlines the basic chemical properties of olanzapine and its deuterated forms, olanzapine-d3 and olanzapine-d8. The deuterated analogs are commercially available and are often used as internal standards in analytical methods.[5][6]

| Property | Olanzapine | Olanzapine-d3 | Olanzapine-d8 |

| Chemical Structure | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][7][8]benzodiazepine | 2-methyl-4-(4-(methyl-d3)-1-piperazinyl)-10H-thieno[2,3-b][7][8]benzodiazepine | 2-methyl-4-(4-methyl-1-piperazinyl-d8)-10H-thieno[2,3-b][7][8]benzodiazepine |

| Molecular Formula | C₁₇H₂₀N₄S | C₁₇H₁₇D₃N₄S | C₁₇H₁₂D₈N₄S |

| Molecular Weight | 312.43 g/mol [9] | 315.45 g/mol | 320.49 g/mol [5] |

| CAS Number | 132539-06-1[9] | 132539-06-1 (unlabeled) | 1093380-13-2[5] |

Melting Point

The melting point is a critical parameter for the identification and purity assessment of a solid-state substance. Specific melting point data for deuterated olanzapine is not available in the reviewed literature. However, it is generally expected that the melting point of a deuterated compound will be very similar to its non-deuterated counterpart.

| Compound | Melting Point (°C) |

| Olanzapine | 195[9] |

| Deuterated Olanzapine | Data not available |

pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and influences its solubility and absorption characteristics. The pKa values of deuterated compounds are generally very close to their non-deuterated analogs. Specific pKa data for deuterated olanzapine has not been found in the literature.

| Compound | pKa |

| Olanzapine | 5.0 and 7.4[10] |

| Deuterated Olanzapine | Data not available |

Solubility

Solubility is a key determinant of a drug's bioavailability. Olanzapine is known to be poorly soluble in water.[11] Limited solubility data for deuterated olanzapine is available from commercial suppliers.

| Solvent | Olanzapine Solubility | Olanzapine-d8 Solubility |

| Water | Practically insoluble | Data not available |

| DMSO | Data not available | Soluble to 100 mM[5] |

| 1 eq. HCl | Data not available | Soluble to 100 mM[5] |

Note: Comprehensive comparative solubility data in a range of solvents is not available.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Olanzapine is known to exhibit extensive polymorphism, which can impact its stability and dissolution properties. The influence of deuteration on the polymorphic behavior of olanzapine has not been reported in the available literature.

Synthesis of Deuterated Olanzapine

While a specific, detailed experimental protocol for the synthesis of deuterated olanzapine is not publicly available, a plausible synthetic route can be inferred from the known synthesis of olanzapine and general deuteration techniques. The synthesis of olanzapine typically involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][7][8]benzodiazepine with N-methylpiperazine.[12]

For the synthesis of olanzapine-d3 , where the methyl group on the piperazine ring is deuterated, a deuterated methylating agent would be used in the final step of the synthesis of N-methylpiperazine or in a direct methylation of a piperazine precursor.

For the synthesis of olanzapine-d8 , where the piperazine ring hydrogens are replaced with deuterium, a deuterated piperazine starting material would be required.

A generalized synthetic workflow is depicted below:

Spectroscopic and Analytical Characterization

The characterization of deuterated olanzapine relies on standard analytical techniques, with particular attention to confirming the location and extent of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the absence of proton signals at the sites of deuteration. For olanzapine-d3, the singlet corresponding to the N-methyl protons would be absent. For olanzapine-d8, the signals corresponding to the piperazine ring protons would be absent. ²H (Deuterium) NMR would show signals at the chemical shifts corresponding to the deuterated positions.

Specific NMR spectra for deuterated olanzapine are not available in the public literature.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound. The molecular ion peak will be shifted by the number of deuterium atoms incorporated. For olanzapine-d3, the molecular weight increases by approximately 3 Da, and for olanzapine-d8, by approximately 8 Da. Tandem mass spectrometry (MS/MS) can provide structural information and confirm the location of the deuterium atoms by analyzing the fragmentation pattern.

A reported LC-MS/MS method for the quantification of olanzapine uses olanzapine-d3 as an internal standard with the following mass transition:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Olanzapine | 313.2 | 256.1 |

| Olanzapine-d3 | 316.2 | 256.1 |

This data is from a bioanalytical method and represents a key analytical parameter for deuterated olanzapine.[13]

Infrared (IR) Spectroscopy

IR spectroscopy can show subtle changes upon deuteration. The C-D stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). This shift can be used to confirm the presence of deuterium in the molecule.

Specific IR spectra for deuterated olanzapine are not available in the public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of deuterated olanzapine. These are generalized protocols based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of a solid sample.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[14]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[14]

-

Perform the determination in triplicate for accuracy.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

Deuterated olanzapine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of the deuterated olanzapine and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).

-

Add a known volume of standardized HCl to protonate the basic sites of the molecule.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration until the pH has passed through the equivalence point(s).

-

Plot the pH versus the volume of NaOH added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or the inflection point(s) of the titration curve.[7]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Volumetric flasks

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the deuterated olanzapine to a known volume of the solvent in a flask.

-

Seal the flask and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

-

Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

-

Quantify the concentration of the dissolved compound using a validated analytical method.

-

The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.[15]

Signaling Pathways and Mechanism of Action

Olanzapine's therapeutic effects are primarily mediated through its antagonist activity at dopamine and serotonin receptors. The deuteration of olanzapine is not expected to alter its fundamental mechanism of action at the receptor level, as receptor binding is primarily governed by the molecule's shape and electronic properties, which are minimally affected by isotopic substitution. However, the altered pharmacokinetics of deuterated olanzapine could influence the duration and intensity of receptor engagement.

The primary signaling pathways affected by olanzapine include:

-

Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, this action is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[16]

-

Serotonin 5-HT2A Receptor Antagonism: In the mesocortical pathway, this action is believed to increase dopamine release, which may contribute to the improvement of negative and cognitive symptoms of schizophrenia.[16]

The metabolic pathways of olanzapine are also relevant, as deuteration directly targets these processes. Olanzapine is metabolized via several pathways, including N-demethylation and aromatic hydroxylation, primarily by CYP1A2 and to a lesser extent by CYP2D6.[2]

Conclusion

Deuterated olanzapine represents a promising area of research for improving the treatment of psychotic disorders. While a comprehensive public dataset comparing the physicochemical properties of deuterated and non-deuterated olanzapine is currently lacking, this guide provides a foundational understanding based on available information and established scientific principles. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Further investigation into the synthesis, characterization, and in vivo performance of deuterated olanzapine is warranted to fully elucidate its potential therapeutic advantages. The continued exploration of deuterated pharmaceuticals holds significant promise for the development of safer and more effective medicines.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. veeprho.com [veeprho.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 13. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. OLANZAPINE N-OXIDE(174794-02-6) 1H NMR [m.chemicalbook.com]

In Vitro Receptor Binding Profile of Olanzapine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding profile of Olanzapine-d3. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience. The data and protocols presented herein are based on established methodologies for Olanzapine, as the deuteration in Olanzapine-d3 is not expected to alter its receptor binding affinities.

Introduction

Olanzapine is an atypical antipsychotic medication that exhibits a complex pharmacology, characterized by its interaction with a wide range of neurotransmitter receptors.[1] Its therapeutic efficacy is believed to stem from its antagonist activity at dopamine and serotonin receptors. Olanzapine-d3 is a deuterated analog of Olanzapine, often used as an internal standard in analytical studies. This guide focuses on the in vitro receptor binding characteristics of this compound, providing quantitative data, detailed experimental procedures, and visual representations of associated signaling pathways.

Receptor Binding Affinity of Olanzapine

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of Olanzapine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | D1 | 22 |

| D2 | 11 | |

| D3 | 49 | |

| D4 | 27 | |

| D5 | 44 | |

| Serotonin | 5-HT1A | 1330 |

| 5-HT1B | 360 | |

| 5-HT1D | 700 | |

| 5-HT1E | 1000 | |

| 5-HT2A | 4 | |

| 5-HT2C | 11 | |

| 5-HT3 | 146 | |

| 5-HT6 | 10 | |

| 5-HT7 | 100 | |

| Muscarinic | M1 | 2.5 |

| M2 | 18 | |

| M3 | 25 | |

| M4 | 1.9 | |

| M5 | 5.6 | |

| Adrenergic | α1 | 19 |

| α2 | 230 | |

| β | >10000 | |

| Histamine | H1 | 7 |

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented above are typically determined using competitive radioligand binding assays. Below are generalized protocols for assessing binding to dopamine D2 and serotonin 5-HT2A receptors, two primary targets of Olanzapine.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive binding assay using a radiolabeled ligand to determine the affinity of a test compound for the dopamine D2 receptor.

Materials and Reagents:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).

-

Test Compound: Olanzapine-d3.

-

Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the D2 receptor.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of Olanzapine-d3.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation:

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin 5-HT2A Receptor Binding Assay

This protocol describes a competitive binding assay to measure the affinity of a test compound for the serotonin 5-HT2A receptor.

Materials and Reagents:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin or [³H]-Spiperone (selective 5-HT2A antagonists).

-

Test Compound: Olanzapine-d3.

-

Non-specific Binding Control: A high concentration of a potent 5-HT2A antagonist (e.g., 10 µM unlabeled ketanserin or spiperone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.

-

Scintillation Cocktail and Counter.

Procedure: The procedure for the 5-HT2A receptor binding assay is analogous to the D2 receptor assay, with the substitution of the specific radioligand and non-specific binding control for the 5-HT2A receptor. The incubation times and buffer compositions may be optimized for the specific receptor and radioligand used.

Signaling Pathways

Olanzapine's pharmacological effects are mediated through its interaction with the signaling pathways of its target receptors. Below are diagrams illustrating the canonical signaling pathways for the D1-like, D2-like, and 5-HT2A receptors.

D1-like Receptor Signaling Pathway

References

The Use of Olanzapine-d3 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Olanzapine-d3 and its application as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of olanzapine in biological matrices. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction to Olanzapine and the Role of Internal Standards

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Accurate and precise quantification of olanzapine in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and minimize adverse effects.

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as Olanzapine-d3, is the gold standard for quantitative LC-MS analysis. Olanzapine-d3 is chemically identical to olanzapine, but a few of its hydrogen atoms have been replaced with deuterium. This results in a compound with a higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while exhibiting nearly identical physicochemical properties, such as extraction recovery and chromatographic retention time.[2]

Physicochemical Properties of Olanzapine and Olanzapine-d3

A summary of the key physicochemical properties of olanzapine and its deuterated analog, Olanzapine-d3, is presented in Table 1.

| Property | Olanzapine | Olanzapine-d3 | Reference(s) |

| Chemical Name | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine | 2-methyl-4-(4-(methyl-d3)piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][3][5]diazepine | [2][6] |

| CAS Number | 132539-06-1 | 786686-79-1 | [2][7] |

| Molecular Formula | C₁₇H₂₀N₄S | C₁₇H₁₇D₃N₄S | [2][7] |

| Molecular Weight | 312.43 g/mol | 315.45 g/mol | [2][7] |

Experimental Protocols for Bioanalysis

The following sections detail a typical experimental workflow for the quantification of olanzapine in human plasma or serum using Olanzapine-d3 as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.

Sample Preparation

The goal of sample preparation is to extract olanzapine and Olanzapine-d3 from the biological matrix and remove potential interferences. Two common methods are protein precipitation and solid-phase extraction (SPE).

3.1.1. Protein Precipitation

This is a rapid and simple method suitable for high-throughput analysis.

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 25 µL of Olanzapine-d3 internal standard working solution (e.g., at a concentration of 800 nM).

-

Add 300 µL of acetonitrile containing an acid (e.g., 0.1% formic acid) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

-

To 200 µL of plasma, add the internal standard solution (Olanzapine-d3).

-

Pre-condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

-

Elute the analyte and internal standard with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.[8]

Liquid Chromatography

The chromatographic separation is typically performed using a reversed-phase column.

| Parameter | Typical Conditions | Reference(s) |

| LC System | Agilent 1200 Series or equivalent | [8] |

| Column | Waters XBridge C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent | [9] |

| Mobile Phase A | 0.1% Formic acid in water or Ammonium buffer (pH 8) | [1][9] |

| Mobile Phase B | Acetonitrile or Methanol | [1][4] |

| Elution Mode | Isocratic or Gradient | [1][4] |

| Flow Rate | 0.2 - 0.5 mL/min | [4][7] |

| Column Temperature | 30 - 40 °C | [7] |

| Injection Volume | 5 - 20 µL | [10] |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is commonly used for quantification.

| Parameter | Typical Setting | Reference(s) |

| Mass Spectrometer | Agilent 6470A Triple Quadrupole or equivalent | [11] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [11] |

| MRM Transitions | See Table 3 | |

| Capillary Voltage | 3.0 - 4.0 kV | [7] |

| Source Temperature | 120 - 150 °C | [7] |

| Desolvation Gas Temperature | 300 - 350 °C | [7] |

| Collision Gas | Nitrogen or Argon |

Quantitative Data and Method Validation Parameters

The following tables summarize key quantitative parameters for the analysis of olanzapine using Olanzapine-d3 as an internal standard.

Table 3: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference(s) |

| Olanzapine | 313.1 | 256.1 | 20-30 | [1][4] |

| Olanzapine | 313.1 | 198.0 | - | [4] |

| Olanzapine-d3 | 316.1 | 256.1 | 20-30 | [4] |

Table 4: Method Validation Parameters

| Parameter | Typical Range/Value | Reference(s) |

| Linearity Range | 0.1 - 500 ng/mL | [4][12] |

| Correlation Coefficient (r²) | > 0.99 | [4][12] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | [4][7] |

| Intra- and Inter-day Precision (%CV) | < 15% | [1][4] |

| Accuracy (%Bias) | Within ±15% | [1][4] |

| Recovery | > 80% | [4] |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the bioanalysis of olanzapine and its underlying signaling pathways.

Signaling Pathways Associated with Olanzapine's Mechanism of Action

Olanzapine exerts its therapeutic effects by modulating multiple neurotransmitter systems, primarily through its antagonist activity at dopamine and serotonin receptors. Its downstream effects involve complex intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for neuronal survival, neuroplasticity, and inflammatory responses.[5][13]

Synthesis of Olanzapine

While the specific synthesis of Olanzapine-d3 is not widely published in detail, it would likely follow a similar synthetic route to unlabeled olanzapine, utilizing a deuterated starting material, such as N-methyl-d3-piperazine. A common synthesis of olanzapine involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][3][4]benzodiazepine with N-methylpiperazine.

References

- 1. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic pathway modulation by olanzapine: Multitarget approach for treating violent aggression in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Molecular mechanisms of olanzapine against agitation in schizophrenia and bipolar disorder based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. longdom.org [longdom.org]

- 12. Olanzapine produces trophic effects in vitro and stimulates phosphorylation of Akt/PKB, ERK1/2, and the mitogen-activated protein kinase p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

A Technical Guide to High-Purity Olanzapine-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available sources of high-purity Olanzapine-d3. It includes a comparative analysis of supplier specifications, detailed experimental protocols for its use as an internal standard, and an overview of the signaling pathways of Olanzapine to provide context for its application in research.

Commercially Available Sources of High-Purity Olanzapine-d3

Olanzapine-d3, a deuterated analog of the atypical antipsychotic olanzapine, is a critical tool for researchers, particularly in pharmacokinetic and bioanalytical studies. Its use as an internal standard in mass spectrometry-based quantification methods ensures high accuracy and precision. Several reputable suppliers offer high-purity Olanzapine-d3 for research purposes. The following tables summarize the available quantitative data from various commercial sources.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Purity |

| LGC Standards | Olanzapine-d3 | O253752 | 786686-79-1 | C₁₇H₁₇D₃N₄S | 315.45 | 99.78% (HPLC)[1] | 98.8% (d₀=0.00%, d₁=0.12%, d₂=3.42%, d₃=96.47%)[1] |

| MedChemExpress | Olanzapine-d3 | HY-14541S | 786686-79-1 | C₁₇H₁₇D₃N₄S | 315.45 | 99.09% | Not specified |

| Daicel Pharma | Olanzapine-D3 | DCTI-A-000041 | 786686-79-1 | C₁₇H₁₇D₃N₄S | 315.45 | High Purity (CoA available)[2] | Deuterium-labeled standard (CoA available)[2] |

| Simson Pharma | Olanzapine-d3 | --- | 786686-79-1 | C₁₇H₁₇D₃N₄S | --- | High Quality (CoA available) | --- |

| Veeprho | Olanzapine-D3 | DVE001051 | 786686-79-1 | C₁₇H₁₇D₃N₄S | 315.45 | High Quality (CoA available)[3] | Deuterium-labeled analog[3] |

| Cayman Chemical | Olanzapine-d8 | 11937 | 1093380-13-2 | C₁₇H₁₂D₈N₄S | 320.5 | ≥98% | ≥99% deuterated forms (d₁-d₈) |

Note: While some suppliers like Daicel Pharma, Simson Pharma, and Veeprho state that a Certificate of Analysis (CoA) with detailed purity and isotopic enrichment data is available, this information was not publicly accessible and would likely require a direct inquiry or purchase.

Experimental Protocols

Olanzapine-d3 is predominantly used as an internal standard for the quantification of olanzapine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Materials:

-

Human plasma or serum samples

-

Olanzapine-d3 internal standard solution (in methanol)

-

Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add a specific amount of Olanzapine-d3 internal standard solution.

-

Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and inject a portion into the LC-MS/MS system.

-

Sample Preparation: Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract compared to protein precipitation, reducing matrix effects.

-

Materials:

-

Human plasma or serum samples

-

Olanzapine-d3 internal standard solution

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol (conditioning and elution solvent)

-

Water (equilibration and wash solvent)

-

SPE vacuum manifold

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

-

-

Protocol:

-

Add Olanzapine-d3 internal standard to the plasma or serum sample.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma/serum sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[4][5]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters XBridge C18, ACE C18).

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is standard.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions:

-

Instrument parameters such as collision energy and declustering potential should be optimized for the specific mass spectrometer being used.

-

Signaling Pathways of Olanzapine

Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Understanding these pathways is crucial for research into its mechanism of action and the development of novel therapeutics.

Olanzapine's Interaction with the Dopamine D2 Receptor

Olanzapine acts as an antagonist at the dopamine D2 receptor. In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is hypothesized to contribute to positive symptoms. By blocking D2 receptors, olanzapine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.

Olanzapine's Interaction with the Serotonin 5-HT2A Receptor and JAK-STAT Pathway

Olanzapine is also a potent antagonist of the serotonin 5-HT2A receptor. This action is thought to contribute to its efficacy against negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects compared to typical antipsychotics. Chronic administration of olanzapine can lead to desensitization of the 5-HT2A receptor signaling pathway, a process that involves the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[7][8] Olanzapine antagonism at the 5-HT2A receptor, which is coupled to Gq/11 proteins, leads to the activation of the JAK2-STAT3 pathway.[7] This results in the translocation of phosphorylated STAT3 to the nucleus, where it can modulate the expression of genes, including regulators of G-protein signaling (RGS), which in turn can dampen the initial G-protein signal.[7][9]

This technical guide provides a foundational understanding of high-purity Olanzapine-d3 for research applications. For specific applications and troubleshooting, consulting the manufacturer's documentation and relevant scientific literature is recommended.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. veeprho.com [veeprho.com]

- 4. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the JAK-STAT pathway is necessary for desensitization of 5-HT2A receptor-stimulated phospholipase C signalling by olanzapine, clozapine and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic olanzapine activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Olanzapine-d3: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Olanzapine-d3, including its core properties, mechanism of action, and detailed experimental protocols for its application.

Core Properties of Olanzapine-d3

Olanzapine-d3 is the deuterated analog of Olanzapine, an atypical antipsychotic medication. The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays.

| Property | Value | Reference |

| CAS Number | 786686-79-1 | [1] |

| Molecular Formula | C₁₇H₁₇D₃N₄S | [1] |

| Molecular Weight | Approximately 315.45 g/mol | [2] |

| Appearance | Yellow to Brown Solid | [1] |

Mechanism of Action and Signaling Pathways

Olanzapine, and by extension Olanzapine-d3, exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems in the brain. It is a potent antagonist with high affinity for dopamine (D₁, D₂, D₃, D₄) and serotonin (5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₆) receptors.[3] Its efficacy in treating the positive symptoms of schizophrenia is primarily attributed to its blockade of D₂ receptors in the mesolimbic pathway.[1][4] The antagonism of 5-HT₂ₐ receptors is thought to contribute to its efficacy against negative symptoms and to mitigate some of the extrapyramidal side effects associated with D₂ blockade.[3][4]

Recent studies suggest that olanzapine's therapeutic action may also involve the modulation of intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for neuroplasticity and cell survival.[2]

Experimental Protocols

Olanzapine-d3 is predominantly utilized as an internal standard in pharmacokinetic and bioequivalence studies for the accurate quantification of olanzapine in biological matrices. The following provides a detailed methodology for a typical LC-MS/MS assay.

Quantification of Olanzapine in Human Plasma using LC-MS/MS

1. Sample Preparation:

-

To 100 µL of human plasma, add 25 µL of Olanzapine-d3 internal standard working solution (concentration typically 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Olanzapine: Q1 m/z 313.2 -> Q3 m/z 256.1

-

Olanzapine-d3: Q1 m/z 316.2 -> Q3 m/z 259.1

-

3. Data Analysis:

-

Quantification is achieved by calculating the peak area ratio of the analyte (Olanzapine) to the internal standard (Olanzapine-d3).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of olanzapine in the unknown samples is then determined from the calibration curve.

Pharmacokinetics

Olanzapine is well-absorbed after oral administration, with peak plasma concentrations reached in approximately 6 hours.[6] It has a mean half-life of about 30 hours, ranging from 21 to 54 hours.[1][7] The clearance of olanzapine is influenced by factors such as smoking status and gender, with smokers and males generally exhibiting higher clearance rates.[7] Olanzapine-d3 is expected to have nearly identical pharmacokinetic properties to unlabeled olanzapine, making it an excellent tool for pharmacokinetic studies.

Conclusion

Olanzapine-d3 is an indispensable tool for researchers and drug development professionals working with olanzapine. Its stable isotopic label allows for highly accurate and precise quantification in complex biological matrices, facilitating robust pharmacokinetic, bioequivalence, and toxicokinetic studies. A thorough understanding of its properties and the application of validated analytical methods, such as the one detailed in this guide, are crucial for advancing our knowledge of olanzapine's clinical pharmacology.

References

- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 7. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Olanzapine-d3 in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Olanzapine-d3, a deuterated analog of the atypical antipsychotic drug Olanzapine. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Olanzapine, as a close surrogate. The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar, making this a reasonable approximation for formulation and research purposes. This guide includes tabulated solubility data in various organic solvents, a detailed experimental protocol for solubility determination, and a visual workflow of the experimental process.

Introduction to Olanzapine-d3

Olanzapine-d3 is the deuterium-labeled version of Olanzapine, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry or as tracers in metabolic studies.[2] Olanzapine itself is a thienobenzodiazepine, practically insoluble in water, which necessitates the use of organic solvents for the preparation of stock solutions and in various stages of drug development and analysis.[4][5] This guide focuses on its solubility in common organic solvents, a critical parameter for researchers in drug formulation, analytical chemistry, and pharmacology.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Olanzapine in a range of common organic solvents. This data is presented as a reliable estimate for the solubility of Olanzapine-d3.

| Organic Solvent | Solubility (mg/mL) | Source |

| Dimethyl Sulfoxide (DMSO) | ~16 - 62 | [6][7] |

| Dimethylformamide (DMF) | ~20 | [6] |

| Ethanol | ~1 - 15 | [6][7][8] |

| Methanol | Freely Soluble | [8] |

| Chloroform | Sparingly Soluble | [8] |

| Acetone | Soluble | [9][10] |

| Ethyl Acetate | Soluble | [9] |

| Toluene | Soluble | [9] |

| Diethyl Ether | Soluble | [9] |

| 1-Propanol | Soluble | [9] |

| 2-Propanol | Soluble | [9] |

| Tetrahydrofuran (THF) | Soluble | [9] |

| Acetonitrile | Soluble | [9] |

-

Qualitative descriptions from the literature; quantitative values not specified. ** Olanzapine was successfully crystallized from these solvents, indicating solubility, but specific quantitative data was not provided in the cited source.[9]

Experimental Protocol for Solubility Determination

The following protocol describes a common and reliable method for determining the thermodynamic solubility of a compound like Olanzapine-d3 in an organic solvent. This procedure is a synthesized representation based on the established shake-flask method.[11][12]

Objective: To determine the saturation solubility of Olanzapine-d3 in a selected organic solvent at a controlled temperature.

Materials:

-

Olanzapine-d3 (crystalline solid)

-

Solvent of choice (e.g., Ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of Olanzapine-d3 and dissolve it in the chosen solvent to prepare a concentrated stock solution of known concentration.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions of varying, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax for Olanzapine (e.g., ~226 nm or ~272 nm) using the UV-Vis spectrophotometer.[6][8]

-

Use the absorbance readings to construct a standard calibration curve (Absorbance vs. Concentration).

-

-

Sample Preparation (Saturation):

-

Add an excess amount of solid Olanzapine-d3 to a series of scintillation vials. An amount sufficient to ensure that undissolved solid remains at equilibrium is crucial.

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached between the solid compound and the solution.[13] Equilibrium is achieved when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant of each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the standard calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis Spectrophotometer.

-

-

Calculation:

-

Using the equation derived from the standard calibration curve, calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the final concentration of the saturated solution. This value represents the solubility of Olanzapine-d3 in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

References

- 1. Olanzapine D3 | CAS#:786686-79-1 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. comum.rcaap.pt [comum.rcaap.pt]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. jddtonline.info [jddtonline.info]

- 9. Olanzapine solvates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. scispace.com [scispace.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Quantification of Olanzapine using Olanzapine-d3 by LC-MS/MS

Introduction

Olanzapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2] Accurate quantification of olanzapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. This application note details a robust and sensitive method for the quantification of olanzapine in human plasma and serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Olanzapine-d3, to ensure high accuracy and precision.

Principle of the Method

The method involves the extraction of olanzapine and the internal standard, Olanzapine-d3, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Olanzapine-d3 is an ideal internal standard as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and compensates for variations in sample preparation and instrument response. Quantification is achieved by comparing the peak area ratio of olanzapine to Olanzapine-d3 against a calibration curve.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the LC-MS/MS method for olanzapine quantification using Olanzapine-d3 as an internal standard, as reported in various studies.

| Parameter | Value | Matrix | Reference |

| Linearity Range | 0.1 - 20 ng/mL | Human Plasma | [4] |

| 1 - 20 ng/mL | Human Plasma | [5] | |

| 2 - 300 ng/mL | Pharmaceutical Formulations | [6][7] | |

| 0.005 - 0.50 mg/kg | Whole Blood | [8] | |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Human Plasma | [4] |

| 2 ng/mL | Pharmaceutical Formulations | [6][7] | |

| 0.005 mg/kg | Whole Blood | [8] | |

| Intra-day Precision (%CV) | < 15% | Not Specified | [3] |

| < 11.60% | Human Plasma | [5] | |

| ≤ 7.55% | Pharmaceutical Formulations | [7] | |

| < 11% | Whole Blood | [8] | |

| Inter-day Precision (%CV) | < 15% | Not Specified | [3] |

| < 11.60% | Human Plasma | [5] | |

| ≤ 7.55% | Pharmaceutical Formulations | [7] | |

| < 11% | Whole Blood | [8] | |

| Accuracy (% Bias) | 91.3 - 107.0% | Not Specified | [3] |

| < 1.66% | Human Plasma | [5] | |

| 4.95 - 7.59% | Pharmaceutical Formulations | [7] | |

| 85 - 115% | Whole Blood | [8] | |

| Recovery | 90.08% | Human Plasma | [5] |

| 102.4% | Pharmaceutical Formulations | [6][7] | |

| 103% | Whole Blood | [8] |

Experimental Protocols

A detailed methodology for the quantification of olanzapine is provided below. This protocol is a synthesis of best practices reported in the cited literature.

Preparation of Stock and Working Solutions

-

Olanzapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olanzapine reference standard in methanol.

-

Olanzapine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Olanzapine-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the olanzapine stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the Olanzapine-d3 stock solution to a fixed concentration (e.g., 50 ng/mL).[6][7]

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).

2.1. Protein Precipitation (PPT) [9][10]

-

To a 100 µL aliquot of plasma or serum sample, add a specified volume of the internal standard working solution (Olanzapine-d3).

-

Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).[9]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean tube for analysis.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

2.2. Solid-Phase Extraction (SPE) [1][2][3]

-

Condition an appropriate SPE cartridge (e.g., Waters Oasis MCX) with methanol followed by water.[3]

-

To a plasma or serum sample, add the internal standard working solution (Olanzapine-d3).

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with a stronger solvent (e.g., 5% formic acid in acetonitrile).[9]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of olanzapine and Olanzapine-d3.

3.1. Liquid Chromatography

-

Column: A reversed-phase C18 column is commonly used for separation (e.g., Waters XBridge C18, Phenomenex LUNA phenyl hexyl).[3][4]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.[3][11]

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[6][8]

-

Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C or 40°C.[8][11]

-

Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.[6]

3.2. Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[1][2][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.[1][2][3]

-

MRM Transitions:

Visualizations

Experimental Workflow

Caption: Workflow for Olanzapine Quantification.

Logical Relationship of Method Components

Caption: Key Components of the LC-MS/MS Method.

References

- 1. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. scispace.com [scispace.com]

- 9. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Metabolomics mapping changed after olanzapine therapy in drug-naive schizophrenia patients—the significant impact of gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

Method Development for Olanzapine Analysis in Brain Tissue Using Olanzapine-d3

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of olanzapine in brain tissue utilizing its deuterated internal standard, Olanzapine-d3. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and selectivity for pharmacokinetic and drug distribution studies.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of olanzapine in biological matrices using LC-MS/MS with Olanzapine-d3 as an internal standard. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 20 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |

| Accuracy | Within 10% | [1] |

| Precision | Within 10% | [1] |

| Extraction Recovery | > 82% | [2] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of olanzapine in brain tissue.

Caption: Experimental workflow for olanzapine analysis in brain tissue.

Experimental Protocols

Materials and Reagents

-

Olanzapine and Olanzapine-d3 standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Phosphate buffer (pH 7.4)

-

Isopropyl ether

-

Rat or mouse brain tissue

-

Microcentrifuge tubes

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve olanzapine and Olanzapine-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the olanzapine primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Olanzapine-d3 primary stock solution with the same diluent to achieve a final concentration of 50 ng/mL.[3]

Sample Preparation: Brain Tissue Homogenization and Extraction

-

Homogenization: Accurately weigh approximately 200 mg of brain tissue and homogenize it in 0.4 mL of 0.5 M Na₂HPO₄ (pH 10.69).[4]

-

Internal Standard Spiking: To 200 µL of the brain homogenate, add 25 µL of the 40.0 ng/mL internal standard working solution (midazolam was used in the reference, but Olanzapine-d3 should be substituted here).[4]

-

Liquid-Liquid Extraction:

-

Add 3 mL of isopropyl ether to the sample mixture and vortex for an extended period.[4]

-

Centrifuge the samples at 2000 x g for 10 minutes.[4]

-

Transfer the upper organic layer to a clean tube.[4]

-

Repeat the extraction with another 3 mL of isopropyl ether to improve recovery.[4]

-

Combine the organic layers.

-

-

Evaporation and Reconstitution:

LC-MS/MS Analysis

The following are typical starting parameters that may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | Waters Atlantis™ dC18 (30 mm × 2.1 mm i.d., 3 µm) or equivalent[4] |

| Mobile Phase A | 5 mM Ammonium Formate in water (pH 6.1 with formic acid)[4] |

| Mobile Phase B | Acetonitrile[4] |

| Gradient Elution | A suitable gradient to separate olanzapine from matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| MRM Transitions: | |

| Olanzapine | m/z 313.2 → 256.1[1] |

| Olanzapine-d3 | m/z 316.2 → 256.1[1] |

| Capillary Voltage | Optimized for signal intensity (e.g., 1.0 - 4.0 kV)[6] |

| Source Temperature | 120 - 150 °C[6] |

| Desolvation Temperature | 300 - 400 °C[6] |

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of olanzapine to Olanzapine-d3 against the concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of olanzapine in the brain tissue samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Diagram (Illustrative)